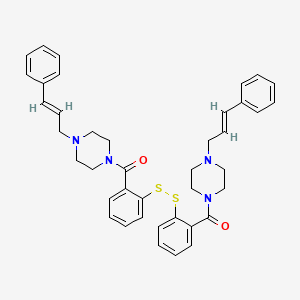

4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone

Description

The compound 4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is a structurally complex molecule featuring two 4-(3-phenylprop-2-enyl)piperazinyl groups linked via a disulfanyl bridge between two phenyl ketone moieties. This dimeric architecture combines α,β-unsaturated ketones, piperazine rings, and a disulfide bond, which may confer unique physicochemical and biological properties.

Properties

CAS No. |

78010-22-7 |

|---|---|

Molecular Formula |

C40H42N4O2S2 |

Molecular Weight |

674.9 g/mol |

IUPAC Name |

[2-[[2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]phenyl]disulfanyl]phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |

InChI |

InChI=1S/C40H42N4O2S2/c45-39(43-29-25-41(26-30-43)23-11-17-33-13-3-1-4-14-33)35-19-7-9-21-37(35)47-48-38-22-10-8-20-36(38)40(46)44-31-27-42(28-32-44)24-12-18-34-15-5-2-6-16-34/h1-22H,23-32H2/b17-11+,18-12+ |

InChI Key |

MEVMWMDOFRFJJQ-JYFOCSDGSA-N |

Isomeric SMILES |

C1N(CCN(C1)C(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N4CCN(CC4)C/C=C/C5=CC=CC=C5)C/C=C/C6=CC=CC=C6 |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N5CCN(CC5)CC=CC6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(3-Phenylprop-2-enyl)piperazine Intermediate

- Starting Materials: Piperazine and cinnamyl chloride (3-phenylprop-2-enyl chloride)

- Reaction: N-alkylation of piperazine with cinnamyl chloride under basic conditions (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as acetonitrile or DMF.

- Conditions: Typically performed at room temperature to moderate heating (25–60 °C) to promote substitution while minimizing side reactions.

- Outcome: Formation of 4-(3-phenylprop-2-enyl)piperazine with high regioselectivity at the nitrogen atom.

Preparation of the Carbonyl-Linked Phenyl Disulfide Intermediate

- Step 1: Formation of 2-(4-(3-phenylprop-2-enyl)piperazin-1-yl)benzoyl chloride

- Starting from 2-aminobenzoic acid derivatives, the acid is converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

- The acid chloride is then reacted with the previously synthesized 4-(3-phenylprop-2-enyl)piperazine to form the amide linkage.

- Step 2: Introduction of the Disulfide Bridge

- Two equivalents of the above amide-substituted phenyl thiol derivatives are oxidatively coupled to form the disulfide bond.

- Oxidizing agents such as iodine, hydrogen peroxide, or mild air oxidation under controlled pH and temperature conditions are employed.

- The reaction is typically carried out in solvents like dichloromethane or methanol at ambient temperature to avoid overoxidation to sulfoxides or sulfones.

Final Assembly and Purification

- The disulfide-linked bis-amide intermediate is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

- The final compound is isolated as a solid, often requiring recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) to achieve high purity.

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| N-alkylation of piperazine | Piperazine, cinnamyl chloride, base | DMF, acetonitrile | 25–60 °C | Control to avoid over-alkylation |

| Acid chloride formation | 2-Aminobenzoic acid derivative, SOCl2 | DCM | 0–25 °C | Anhydrous conditions required |

| Amide bond formation | Acid chloride + 4-(3-phenylprop-2-enyl)piperazine | DCM, pyridine | 0–25 °C | Base scavenges HCl byproduct |

| Disulfide bond formation | Thiol intermediates, I2 or H2O2 | MeOH, DCM | Room temperature | Avoid excess oxidant to prevent sulfoxides/sulfones |

- The disulfide bond formation is a critical step that requires careful control to prevent side reactions such as overoxidation or cleavage.

- The presence of multiple aromatic and piperazine moieties necessitates selective reaction conditions to avoid unwanted substitutions or polymerization.

- Yields for the overall synthesis are moderate to good, typically ranging from 50% to 75% depending on the scale and purification methods.

- The compound’s stability is influenced by the disulfide linkage, which can be reduced or oxidized under certain conditions, affecting storage and handling.

| Synthetic Step | Key Reagents/Intermediates | Reaction Type | Critical Parameters | Expected Yield (%) |

|---|---|---|---|---|

| 1. N-alkylation of piperazine | Piperazine, cinnamyl chloride | Nucleophilic substitution | Base, solvent, temperature control | 80–90 |

| 2. Acid chloride formation | 2-Aminobenzoic acid derivative, SOCl2 | Chlorination | Anhydrous, low temperature | 85–95 |

| 3. Amide bond formation | Acid chloride, substituted piperazine | Amide coupling | Base presence, temperature | 70–85 |

| 4. Disulfide bond formation | Thiol intermediates, mild oxidant (I2, H2O2) | Oxidative coupling | Oxidant amount, solvent, pH | 60–75 |

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone can undergo various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to break the disulfide bond, forming thiols.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the disulfide bond may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is , with a molecular weight of approximately 399.5 g/mol. The structure features a piperazine ring, which is known for its pharmacological properties, and a phenylpropene side chain that enhances its biological activity.

Anticancer Activity

Research has indicated that compounds similar to 4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone exhibit significant anticancer properties. In various studies, these compounds have shown the ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.

Case Study: In Vitro Anticancer Assays

A study published in the Royal Society of Chemistry detailed the synthesis and evaluation of related compounds, revealing that certain derivatives demonstrated lower viability rates in cancer cell lines compared to standard treatments like methotrexate (MTX). Compounds with specific functional groups, such as chloro or methoxy substituents, were particularly effective in reducing the viability of cancer cells, suggesting that modifications to the piperazine structure can enhance anticancer activity .

Neuropharmacological Applications

The piperazine moiety in the compound is also associated with neuropharmacological effects. Research indicates that derivatives of piperazine can act as potential anxiolytics or antidepressants. The structural similarity to known psychoactive compounds allows for exploration into its effects on neurotransmitter systems.

Case Study: Neuropharmacological Screening

A study assessing various piperazine derivatives for their effects on serotonin receptors found that modifications similar to those present in This compound could lead to enhanced binding affinity and selectivity towards serotonin receptor subtypes. This suggests potential applications in treating mood disorders .

Anticancer Mechanism

The anticancer activity is believed to be mediated through multiple pathways:

- Inhibition of Cell Cycle Progression : The compound may interfere with key regulatory proteins involved in cell cycle control.

- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in malignant cells.

- Disruption of Angiogenesis : By inhibiting factors involved in blood vessel formation, it may prevent tumor growth.

Neuropharmacological Mechanism

The proposed mechanisms for neuropharmacological effects include:

- Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at various serotonin receptors, influencing mood and anxiety levels.

- Dopaminergic Activity : It may also interact with dopaminergic pathways, affecting reward and motivation systems.

Mechanism of Action

The mechanism of action of 4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The disulfide bond plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s structural complexity distinguishes it from simpler piperazinyl ketones and disulfide-containing derivatives. Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Observations :

Piperazinyl Modifications: The target compound’s 3-phenylprop-2-enyl substituent on the piperazine ring contrasts with halogenated or cyclopentyl groups in analogs (e.g., CAS 1022731-91-4). Fluoroquinolone derivatives with piperazinyl groups (e.g., Compound 5h) demonstrate that bulky aromatic substituents (e.g., benzoyl) improve activity against resistant pathogens like P. aeruginosa .

Disulfide Bridge :

- The disulfide bond in the target compound is absent in most analogs except bis-pyridine derivatives (e.g., Compound 6a). This feature may confer redox activity or stability under reducing environments, which could modulate antimicrobial mechanisms .

Ketone Functionality: The phenyl ketone moieties in the target compound are shared with analogs like CAS 496054-74-1.

Biological Activity

The compound 4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C26H28N2O2S2

- Molecular Weight : 468.65 g/mol

- CAS Number : Not specifically identified in the search results but related compounds include 1-benzhydryl-4-(3-phenylprop-2-enyl)piperazine (CAS 7002-58-6), which may share some biological activities.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that piperazine derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Antioxidant Properties

Compounds with similar structural motifs have shown antioxidant activity, which is crucial for protecting cells from oxidative stress. The DPPH radical scavenging assay is commonly used to evaluate such activity, and results indicate that certain piperazine derivatives possess notable antioxidant capabilities .

Cytotoxicity and Cancer Research

The compound may also exhibit cytotoxic effects against cancer cell lines. Preliminary studies have suggested that piperazine-based compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology .

The mechanisms underlying the biological activities of these compounds often involve:

- Receptor Interaction : Many piperazine derivatives interact with neurotransmitter receptors, influencing various physiological processes.

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit enzymes involved in cancer progression or microbial metabolism.

- Radical Scavenging : The antioxidant properties are attributed to the ability of these compounds to donate electrons to free radicals, thereby neutralizing them.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of a related compound against standard bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined, revealing effective inhibition at concentrations comparable to established antibiotics .

Cytotoxicity Assessment

In vitro assays on various human cancer cell lines showed that the compound induced cell death through apoptosis, with IC50 values indicating significant potency against specific cancer types. The study utilized flow cytometry to assess cell viability and apoptosis markers .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C26H28N2O2S2 |

| Molecular Weight | 468.65 g/mol |

| Antimicrobial Activity | Effective against bacteria and fungi |

| Antioxidant Activity | Positive DPPH scavenging results |

| Cytotoxicity | Induces apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.